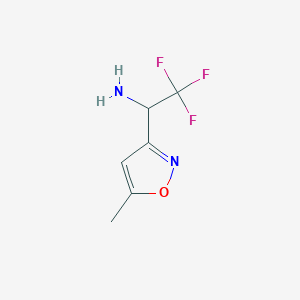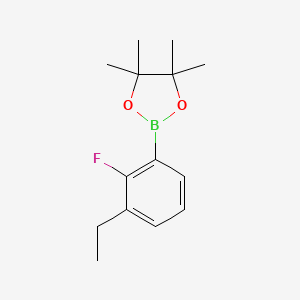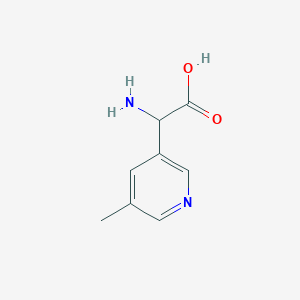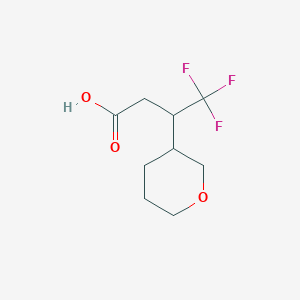
2-(5,6,7,8-Tetrahydronaphthalen-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5,6,7,8-Tetrahydronaphthalen-1-yl)propanoic acid is an organic compound with the molecular formula C13H16O2 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and a propanoic acid group is attached to the 1-position of the tetrahydronaphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the catalytic hydrogenation of 1-naphthoic acid to yield the tetrahydronaphthalene derivative, which is then subjected to further reactions to introduce the propanoic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve similar hydrogenation processes but on a larger scale. The use of high-pressure hydrogenation reactors and efficient catalysts can enhance the yield and purity of the final product. Additionally, continuous flow reactors may be employed to streamline the production process and reduce costs.
化学反応の分析
Types of Reactions
2-(5,6,7,8-Tetrahydronaphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the aromatic ring or reduce the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the propanoic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated naphthalene derivatives or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
2-(5,6,7,8-Tetrahydronaphthalen-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 2-(5,6,7,8-Tetrahydronaphthalen-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites of target proteins, influencing biological pathways and exerting therapeutic effects .
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydronaphthalen-2-yl 2,6-difluoroheptatrienoic acid: Known for its serum glucose-reducing activity.
5,6,7,8-Tetrahydro-2-naphthol: Used in the synthesis of various organic compounds.
5,6,7,8-Tetrahydro-2-naphthylamine: Utilized in the production of pharmaceuticals.
Uniqueness
2-(5,6,7,8-Tetrahydronaphthalen-1-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its partially hydrogenated naphthalene ring and propanoic acid group make it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
2-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C13H16O2/c1-9(13(14)15)11-8-4-6-10-5-2-3-7-12(10)11/h4,6,8-9H,2-3,5,7H2,1H3,(H,14,15) |
InChIキー |
OVRVKIZTOGLMAH-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC2=C1CCCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide](/img/structure/B13601209.png)

![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)


